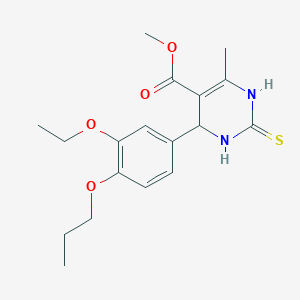![molecular formula C28H23BrN4O4 B451475 N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451475.png)
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinolinecarboxamide core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 5-bromo-2-pyridyl moiety through a bromination reaction.
Quinolinecarboxamide Core Construction: The quinolinecarboxamide core is constructed via a series of cyclization and condensation reactions.
Furyl and Cyanophenoxy Substituents Addition: The furyl and cyanophenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
化学反应分析
Types of Reactions
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain moieties within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridyl and furyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学研究应用
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular function.
相似化合物的比较
Similar Compounds
- N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C28H23BrN4O4 |
|---|---|
分子量 |
559.4g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4-[5-[(4-cyanophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23BrN4O4/c1-16-25(28(35)33-24-12-7-18(29)14-31-24)27(26-21(32-16)3-2-4-22(26)34)23-11-10-20(37-23)15-36-19-8-5-17(13-30)6-9-19/h5-12,14,27,32H,2-4,15H2,1H3,(H,31,33,35) |
InChI 键 |
PCESBNYBAHEURR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


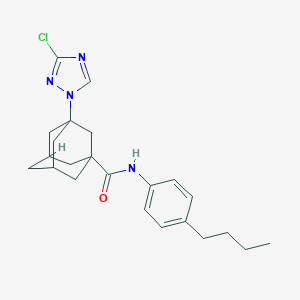
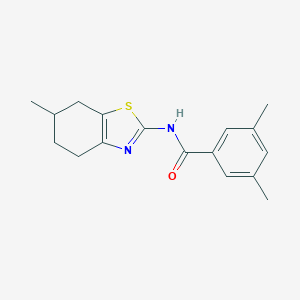
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B451395.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-iodophenyl)-2-furamide](/img/structure/B451397.png)
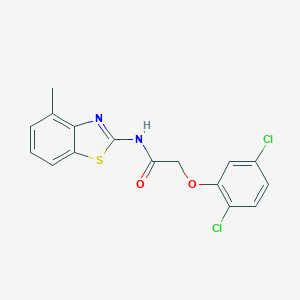
![N-(sec-butyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451399.png)
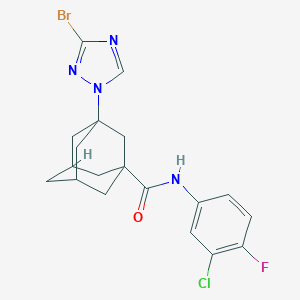
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B451407.png)
![Ethyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B451408.png)
![N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451409.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B451410.png)
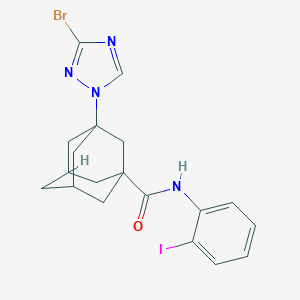
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B451414.png)
